

# Chemical properties and stability of Gramocil

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An In-depth Technical Guide on the Chemical Properties and Stability of Paraquat (**Gramocil**)

## Introduction

**Gramocil** is a widely recognized trade name for a herbicide formulation whose active ingredient is paraquat.[1] Paraquat, systematically named N,N'-dimethyl-4,4'-bipyridinium dichloride, is a fast-acting, non-selective contact herbicide used to control a broad spectrum of weeds and grasses.[1][2] First commercialized in 1962, it acts by disrupting photosynthesis in plant tissues.[1][3] Due to its high toxicity to humans and animals, its use is restricted in many countries, including the United States, and it is banned in the European Union.[3][4][5] This guide provides a detailed overview of the chemical properties and stability of paraquat, intended for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

Paraquat is an organic cation existing as a salt, typically dichloride or methyl sulfate.[6][7] Its chemical and physical characteristics are crucial for understanding its environmental fate, biological activity, and analytical determination.

Property	Value
Chemical Name	1,1'-dimethyl-4,4'-bipyridinium dichloride[8]
Synonyms	Methyl Viologen[1]
CAS Number	1910-42-5[8]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> Cl <sub>2</sub> [1]
Molecular Weight	257.2 g/mol [8][9]
Appearance	Yellow, odorless solid[6][7][8]
Melting Point	Decomposes at 175-180 °C (347-356 °F)[1][6]
Boiling Point	Decomposes[9]
Density	1.24 - 1.26 g/cm <sup>3</sup> [1][9]
Vapor Pressure	< 1 x 10 <sup>-7</sup> mmHg (negligible)[6][7]
Water Solubility	Highly soluble; 700,000 mg/L at 20°C[8]
LogP (Octanol-Water)	-4.22 at pH 7.4[6]
Corrosivity	Corrosive to metals[6][7]

## Stability and Degradation

The stability of paraquat is highly dependent on environmental conditions. Understanding its degradation pathways is essential for environmental risk assessment and remediation.

Condition	Stability Profile
pH	Stable in neutral or acidic solutions.[6] Readily hydrolyzed in alkaline (basic) conditions.[6]
Light	Decomposes in the presence of ultraviolet (UV) light.[7][8] Photodegradation occurs on soil surfaces.[10]
Soil	Highly persistent in soil, with a half-life that can exceed 1000 days.[8] It strongly adsorbs to clay.[3]
Water	The half-life in water has been reported to be around 23 weeks under certain conditions.[8][11]
Thermal	Decomposes upon heating, emitting toxic fumes.[6]

Paraquat degradation in the environment can occur through two primary mechanisms:

- **Physicochemical Degradation:** This is primarily driven by photodegradation on soil and plant surfaces when exposed to UV light.[10] Advanced oxidation processes (AOPs) using agents like titanium dioxide or ozone can also effectively degrade paraquat.[3][12]
- **Microbial Degradation:** Various microorganisms, including bacteria, fungi, and yeast, can degrade paraquat.[3][12] Some bacteria can utilize paraquat as a sole source of carbon or nitrogen.[12][13] The main microbial degradation pathway involves breaking the C-C bond, hydroxylation, and demethylation.[14]

## Mechanism of Action and Toxicity

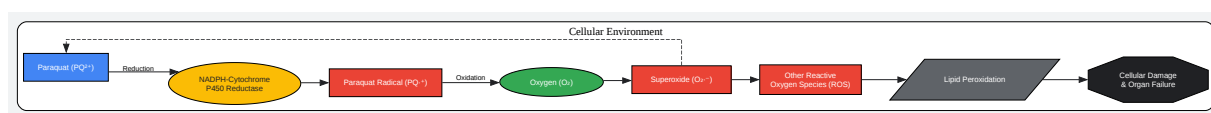
Paraquat's herbicidal activity and its toxicity in animals stem from its ability to undergo redox cycling, a process that generates large amounts of reactive oxygen species (ROS).

## Herbicidal Action

As a herbicide, paraquat acts by inhibiting photosynthesis.[1] It accepts electrons from photosystem I, disrupting the normal electron transfer chain.[1][2] This process generates superoxide radicals that destroy plant cell membranes, leading to rapid desiccation and death of green tissue.[2][4]

## Toxicological Pathway in Mammals

In mammals, paraquat poisoning is severe, with a high mortality rate.[1] The primary mechanism of toxicity is the generation of oxidative stress.[15] After absorption, paraquat is actively transported and concentrated in certain cells, particularly the alveolar epithelial cells of the lungs.[5][16]



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Caption: Redox cycling of paraquat leading to oxidative stress and cellular damage.

This redox cycle consumes cellular reducing equivalents (like NADPH) and produces a continuous stream of superoxide radicals.[17] These radicals and other ensuing ROS overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, mitochondrial damage, and ultimately cell death and organ failure, with the lungs, kidneys, and liver being the most affected organs.[1][16][18]

## Experimental Protocols

The detection and quantification of paraquat are critical for clinical diagnosis of poisoning and environmental monitoring. High-performance liquid chromatography (HPLC) is a common analytical method.

### Protocol: Determination of Paraquat in Plasma by HPLC

This protocol is a representative example based on described methodologies for analyzing paraquat in biological samples.[19]

1. Objective: To quantify the concentration of paraquat in human plasma samples.
2. Materials and Reagents:
  - High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  - C18 analytical column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).[19]
  - Paraquat standard solution (2000  $\mu$ g/ml in ultrapure water).[19]
  - Perchloric acid (35%).[19]
  - Mobile phase (e.g., hydrophilic interaction liquid chromatography (HILIC) with ammonium formate and acetonitrile).[20]
  - Ultrapure water.
  - Vortex mixer and centrifuge.
3. Sample Preparation:

- Pipette 0.5 mL of plasma sample into a microcentrifuge tube.
- Add 100  $\mu$ L of 35% perchloric acid to deproteinize the sample.[\[19\]](#)
- Vortex-mix the tube for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant for HPLC analysis.

#### 4. HPLC Operating Conditions:

- Column: C18 analytical column.[\[19\]](#)
- Column Temperature: 28°C.[\[19\]](#)
- Mobile Phase: Isocratic elution with a suitable mobile phase for polar compound retention.  
[\[20\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20  $\mu$ L.
- Detector Wavelength: 258 nm.

#### 5. Calibration Curve:

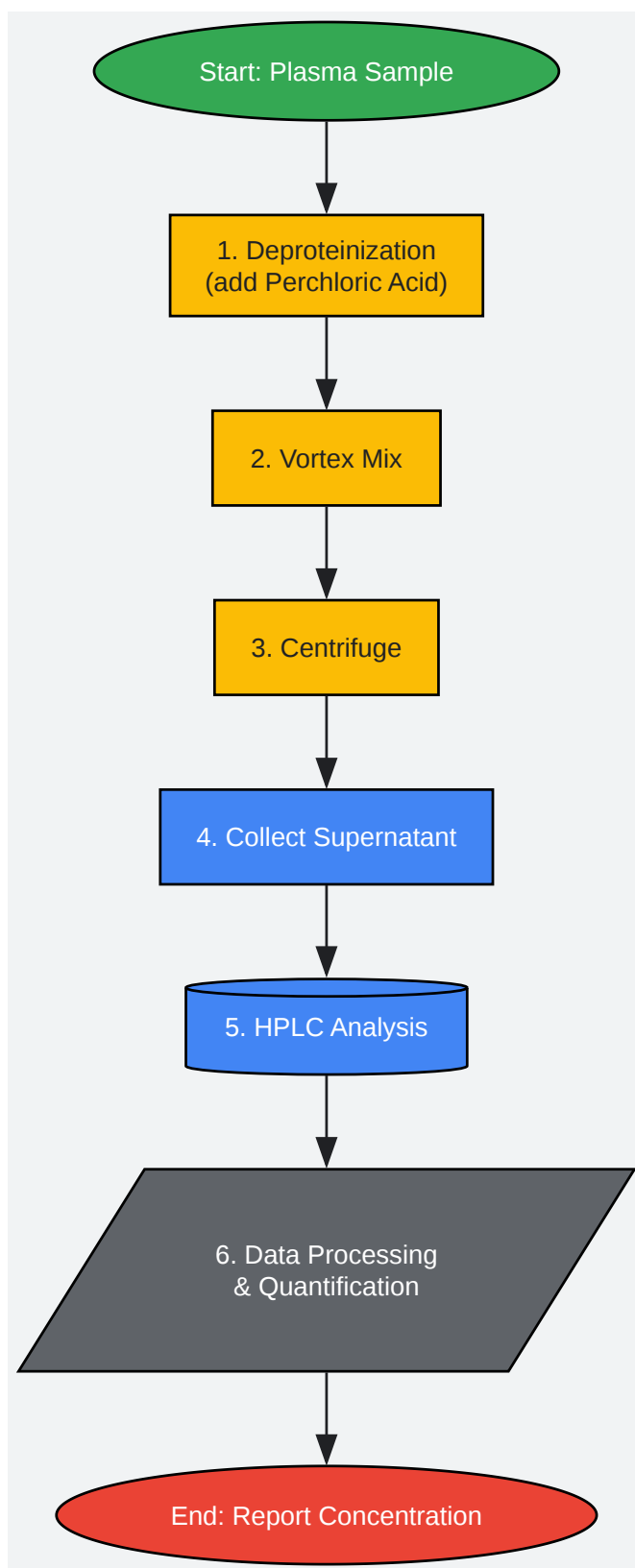
- Prepare a series of calibration standards by spiking blank plasma with known concentrations of paraquat (e.g., 0.2, 0.5, 2, 5, 20, 50, 200, and 500  $\mu$ g/mL).[\[19\]](#)
- Process these standards using the same sample preparation procedure.
- Inject each standard into the HPLC system and record the peak area.
- Generate a calibration curve by plotting peak area against paraquat concentration.

#### 6. Data Analysis:

- Inject the prepared patient sample supernatant into the HPLC.

- Determine the peak area corresponding to paraquat.
- Calculate the paraquat concentration in the sample using the regression equation from the calibration curve.





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Caption: Workflow for the analysis of paraquat in plasma samples via HPLC.

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